2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]isoindole-1,3-dione
Overview
Description
2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindoline-1,3-diones These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common method involves the reaction of 4-methoxy-2-benzofuran-1,3-dione with amines in refluxing acetic acid, yielding the desired product in moderate yields (35-75%) . Another approach includes the hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives, forming multiple C–C and C–O bonds through intramolecular cyclization and intermolecular coupling oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. specific industrial methods for this compound are not extensively documented in the literature.
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetic acid or toluene, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecular architectures.
Biology: The compound’s derivatives have shown potential as bioactive molecules with applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For instance, its derivatives have been shown to interact with GABAergic and glutamatergic systems, influencing neurological functions . The exact molecular targets and pathways depend on the specific derivative and its structural features.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(2-Methoxy-4-(prop-1-enyl)phenoxy)acetic acid: A related compound with similar structural features but different functional groups .
Indole derivatives: Compounds containing the indole nucleus, which share some biological activities and synthetic routes with isoindoline-1,3-diones .
Uniqueness
2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]isoindole-1,3-dione is unique due to its specific substitution pattern and the presence of both isoindoline and phenoxy moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-3-6-14-9-10-17(18(13-14)24-2)25-12-11-21-19(22)15-7-4-5-8-16(15)20(21)23/h3-10,13H,11-12H2,1-2H3/b6-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTAOAUAJAVKFC-ZZXKWVIFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCN2C(=O)C3=CC=CC=C3C2=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCN2C(=O)C3=CC=CC=C3C2=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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